![molecular formula C14H20O3 B14204754 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene CAS No. 831171-11-0](/img/structure/B14204754.png)
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a benzene ring substituted with two methoxy groups and an ether linkage to a dimethylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 2,3-dimethylbut-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the phenol reacts with the alcohol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the presence of suitable catalysts, is crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-Dimethylbut-3-yn-1-yl)oxy]-3,5-dimethoxybenzene
- 1-[(2,3-Dimethylbut-3-en-1-yl)oxy]-2,3-dimethylbut-2-en-1-ol
Uniqueness
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
831171-11-0 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2,3-dimethylbut-2-enoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C14H20O3/c1-10(2)11(3)9-17-14-7-12(15-4)6-13(8-14)16-5/h6-8H,9H2,1-5H3 |
InChI Key |
LDYYYKBHILILRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)COC1=CC(=CC(=C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


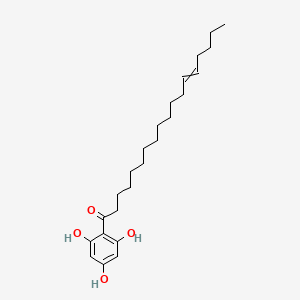
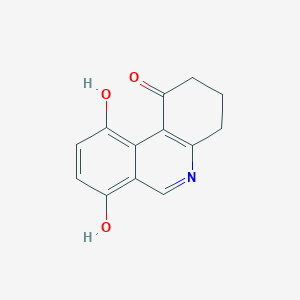
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
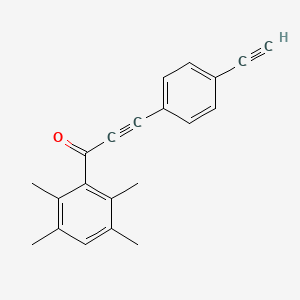
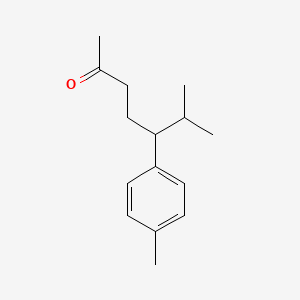
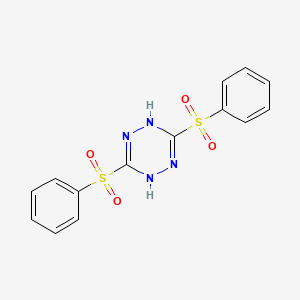
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
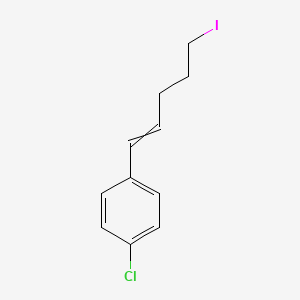
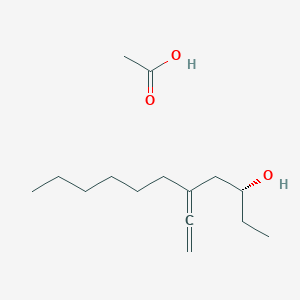
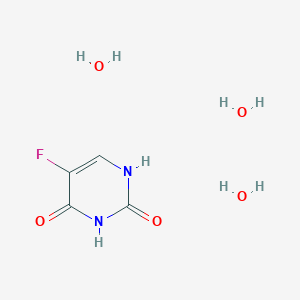

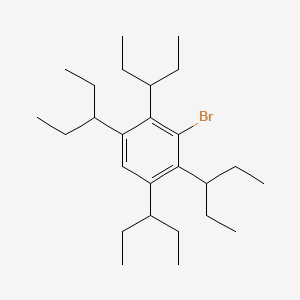
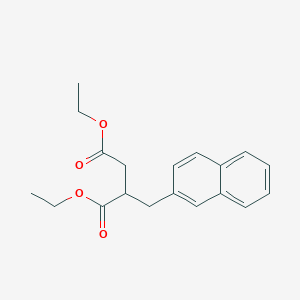
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
